Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate
Description
Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted with an amino group (-NH₂) at position 3, a pyridin-2-yl group at position 4, and a methyl ester (-COOCH₃) at position 2. This structure combines electron-rich (amino) and electron-deficient (pyridinyl) moieties, rendering it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-9(12)7(6-16-10)8-4-2-3-5-13-8/h2-6H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJFGECPIMWXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-pyridin-2-ylthiophene-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-amino-4-pyridin-2-ylthiophene-2-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Notes:
- Substituent Position Effects: The pyridin-2-yl group in the target compound may enhance hydrogen-bonding interactions compared to the pyridin-4-yl isomer (), due to the proximity of the nitrogen atom in the ortho position. This could improve solubility in polar solvents or binding affinity in biological targets.
Hazard Profile :
- Applications: Medicinal Chemistry: The amino-thiophene scaffold is prevalent in kinase inhibitors and antimicrobial agents. The pyridinyl substituent could modulate target selectivity . Materials Science: Conjugated thiophene-pyridine systems are explored for organic semiconductors, where substituent positions influence charge transport properties .
Research Findings and Implications
Synthetic Accessibility :
- The methyl ester group facilitates straightforward functionalization (e.g., hydrolysis to carboxylic acids), a trait shared with analogs in and .
- Crystallographic studies (e.g., using SHELX software, ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.
Stability and Reactivity: The amino group may participate in Schiff base formation or coordination with metal ions, a property exploited in catalysis and sensor design . Bulkier substituents (e.g., in ’s fused-ring compound) reduce solubility but enhance thermal stability, a trade-off critical for material applications .
Biological Activity :
- Pyridinyl-thiophene hybrids exhibit varied bioactivity depending on substituent positions. For example, pyridin-4-yl analogs () show promise in targeting inflammatory pathways, while methyl derivatives () are explored as antimicrobials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
